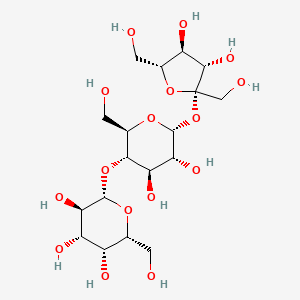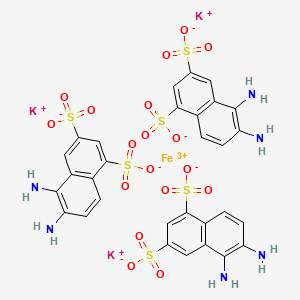
Carbanilida, 2,2',4,4',6,6'-hexacloro-
Descripción general
Descripción
Carbanilide, 2,2',4,4',6,6'-hexachloro- is a synthetic organic compound with a wide range of applications. It is a white crystalline solid with a melting point of about 150°C and a boiling point of about 300°C. It has a wide range of uses in the pharmaceutical, agrochemical, and industrial fields. Carbanilide is used to produce a variety of insecticides, fungicides, and herbicides, as well as a range of other chemicals. It is also used in the production of dyes, plastics, and resins.
Aplicaciones Científicas De Investigación
Predicción de la Morfología Cristal
El compuesto se ha utilizado en la predicción de la morfología cristalina a través de la simulación a escala molecular. Esta aplicación es crucial para comprender el proceso de cristalización, que es fundamental para la síntesis de materiales funcionales de alta calidad. El modelo de crecimiento en espiral, en particular, se ha aplicado para predecir las formas cristalinas de compuestos relacionados como el hexanitrostilbeno (HNS), que puede proporcionar información sobre el control de las morfologías cristalinas para “Carbanilida, 2,2',4,4',6,6'-hexacloro-” también .
Análisis de la Expansión Térmica y la Densidad
La investigación que involucra “Carbanilida, 2,2',4,4',6,6'-hexacloro-” también se ha centrado en determinar su coeficiente de expansión térmica y su densidad teórica. Estas propiedades son significativas para los materiales energéticos, influyendo en su rendimiento. Técnicas como la difracción de rayos X en polvo y el refinamiento de Rietveld se han empleado para estimar estas propiedades a nivel de la red cristalina .
Estudios de Quimioluminiscencia
Los derivados del compuesto, como el oxalato de bis(2,4,6-triclorofenilo), se han utilizado en estudios de quimioluminiscencia. Esta aplicación es importante para la determinación de compuestos fluorescentes y la medición de concentraciones de peróxido de hidrógeno. La capacidad del compuesto para emitir luz al reaccionar lo convierte en un reactivo valioso en química analítica .
Estudios de Impacto Ambiental
Las reacciones de descloración del triclocarbán pueden conducir a carbanilidas, incluidos compuestos similares a “Carbanilida, 2,2',4,4',6,6'-hexacloro-”. Comprender estas reacciones es esencial para evaluar el impacto ambiental de los compuestos clorados, ya que pueden transformarse en varios subproductos con diferentes efectos ecológicos .
Investigación de Propiedades Ópticas
La estructura del compuesto permite explorar sus propiedades ópticas. Los estudios sobre compuestos relacionados con el triclorofenilo han investigado sus datos ópticos, que podrían ser relevantes para “Carbanilida, 2,2',4,4',6,6'-hexacloro-” también. Esta investigación puede contribuir al desarrollo de nuevos materiales con características ópticas específicas .
Mecanismo De Acción
Target of Action
The primary target of Carbanilide, 2,2’,4,4’,6,6’-hexachloro-, also known as 1,3-bis(2,4,6-trichlorophenyl)urea, is the enzyme enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants . It plays a crucial role in fatty acid synthesis, catalyzing the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems .
Mode of Action
Carbanilide, 2,2’,4,4’,6,6’-hexachloro- exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . By doing so, it interrupts cell membrane synthesis and leads to bacterial growth inhibition . This compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .
Biochemical Pathways
The inhibition of enoyl- (acyl-carrier protein) (ACP) reductase by Carbanilide, 2,2’,4,4’,6,6’-hexachloro- affects the fatty acid synthesis pathway . This disruption in fatty acid synthesis leads to an interruption in cell membrane formation, thereby inhibiting the growth of bacteria .
Pharmacokinetics
A human exposure study demonstrated that a portion of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- present in bar soaps is absorbed through the skin and is excreted in urine as N-glucuronides . The absorption of this compound during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of the compound in the soap used .
Result of Action
The primary result of the action of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is the inhibition of bacterial growth, particularly Gram-positive bacteria such as Staphylococcus aureus . This is achieved through the interruption of cell membrane synthesis, which is a result of the inhibition of the enzyme enoyl- (acyl-carrier protein) (ACP) reductase .
Action Environment
The action, efficacy, and stability of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- can be influenced by various environmental factors. For instance, it is a white crystalline solid that is insoluble in water but soluble in organic solvents. Therefore, the presence and type of solvent can significantly impact its action and efficacy. Furthermore, its stability and efficacy can be affected by temperature, as indicated by its storage recommendation at 28°C .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and degradation over time .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins .
Propiedades
IUPAC Name |
1,3-bis(2,4,6-trichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIVZYPHAUCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174662 | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-35-3 | |
| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















